molecular formula C12H22ClNO2 B2841789 Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride CAS No. 2503156-00-9

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride

Cat. No.: B2841789
CAS No.: 2503156-00-9
M. Wt: 247.76
InChI Key: VWAYVLHHVYHHTL-JYXVGQNVSA-N
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Description

Methyl (1R,8S,9S,10S)-10-aminobicyclo[620]decane-9-carboxylate;hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common synthetic route involves the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)11(10)13;/h8-11H,2-7,13H2,1H3;1H/t8-,9+,10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYVLHHVYHHTL-JYXVGQNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCCCCC2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CCCCCC[C@H]2[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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